D-azidoalanine CHA salt

Mutagenicity Stereochemistry Genotoxicity

Researchers face a critical barrier when sourcing azidoalanine: the L-isomer is a potent bacterial mutagen nearly identical to sodium azide, while the free base or HCl salt forms suffer from poor solubility in anhydrous coupling solvents required for solid-phase peptide synthesis (SPPS). D-Azidoalanine CHA salt solves this dual problem. - Stereochemically pure D-enantiomer: Exhibits markedly reduced mutagenic activity in Salmonella typhimurium TA100/TA1535 (Owais et al., 1986), making it the only safe choice for live-cell bioorthogonal labeling. - Enhanced organic solubility: The CHA counterion enables direct dissolution in DMF and DCM for seamless integration into automated Fmoc-SPPS workflows, eliminating pre-dissolution steps. - Validated metabolic incorporation: Achieves 7-fold signal enhancement over native D-alanine in S. aureus peptidoglycan labeling (Alanizi et al., 2024), with a defined concentration window of 0.005-0.060 mM for magnetotactic bacteria engineering (Soto et al., 2023).

Molecular Formula C9H18N4O2
Molecular Weight 214.26
Cat. No. B1165758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-azidoalanine CHA salt
Synonymscyclohexanaminium (R)-2-azidopropanoate; N3-D-Ala-OH
Molecular FormulaC9H18N4O2
Molecular Weight214.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Azidoalanine CHA Salt – Core Chemical Identity, Stereochemistry & Procurement Baseline


D-Azidoalanine CHA salt (CAS 1286671-07-5) is the cyclohexylammonium salt of (R)-2-azidopropanoic acid, a non-canonical D-amino acid bearing a β-azide (–N₃) substituent . With molecular formula C₉H₁₈N₄O₂ and molecular weight 214.27 g/mol, it is supplied as a crystalline solid with purity specifications of >95% (Chiralix) to 98% (ChemicalBook) . The compound belongs to the azidoalanine family of bioorthogonal chemical reporters and is structurally distinguished from the more abundantly referenced 3-azido-D-alanine free base (CAS 105928-88-9, MW 130.11) and its hydrochloride salt (CAS 1379690-01-3) solely by its counterion: the CHA salt furnishes a higher molecular weight form with altered solubility characteristics that directly impact handling in organic synthesis workflows .

Why L-Azidoalanine, Free-Base 3-Azido-D-Alanine, or Other Azido-Amino Acids Cannot Substitute for D-Azidoalanine CHA Salt


In-class azido-amino acids cannot be interchangeably substituted for D-azidoalanine CHA salt because stereochemistry, counterion identity, and side-chain architecture each produce quantifiably divergent biological and physicochemical outcomes. The L-enantiomer of azidoalanine is a potent bacterial mutagen with molar potency in Salmonella typhimurium strains TA100 and TA1535 nearly identical to sodium azide itself, whereas the D-isomer exhibits markedly reduced mutagenic activity—a stereoselectivity that determines whether a compound is suitable for bioorthogonal labeling in live-cell contexts or introduces unacceptable genotoxic background [1][2]. The free-base and hydrochloride salt forms of 3-azido-D-alanine (MW 130–167 g/mol) differ from the CHA salt (MW 214.27 g/mol) in organic-solvent solubility, a parameter that governs compatibility with anhydrous peptide coupling and solid-phase synthesis conditions . Furthermore, homologated analogs such as L-azidohomoalanine carry the azide on a longer side chain, altering incorporation fidelity in bacterial peptidoglycan labeling and ribosomal processing compared to the alanine scaffold [3].

D-Azidoalanine CHA Salt – Quantitative Comparator Evidence for Scientific Selection & Procurement


Enantiomer-Dependent Mutagenicity: D-Azidoalanine Exhibits Strikingly Lower Genotoxic Activity Than L-Azidoalanine in Salmonella Assays

Owais et al. (1986) chemically synthesized both enantiomers of azidoalanine (60% yield from N-Boc-serine) and compared their mutagenicity in Salmonella typhimurium strain TA1530. Synthetic D-azidoalanine displayed very low mutagenic activity, whereas L-azidoalanine produced a robust mutagenic response quantitatively comparable to that of inorganic azide and of azidoalanine generated in vivo by bacterial metabolism [1]. Mangold et al. (1986) independently confirmed a marked antipodal potency ratio in strains TA100 and TA1535: the molar mutagenic potency of L-azidoalanine was nearly identical to that of sodium azide, while the D-isomer contributed negligibly to the racemate's activity, demonstrating that the mutagenic pharmacophore resides exclusively with the L-configuration [2]. This stereoselectivity establishes D-azidoalanine as the preferred enantiomer for applications—such as live-cell metabolic labeling and in vivo bioorthogonal chemistry—where genotoxic liability must be minimized.

Mutagenicity Stereochemistry Genotoxicity Azidoalanine

Bacterial Cell-Wall Bioorthogonal Labeling Efficiency: 7-Fold Greater Radiotracer Ligation with 3-Azido-D-Alanine vs. Native D-Alanine

Alanizi et al. (2024) developed a PET-compatible bacterial imaging strategy employing metabolic incorporation of 3-azido-D-alanine into peptidoglycan followed by strain-promoted alkyne–azide cycloaddition (SPAAC) with the ¹⁸F-labeled radiotracer [¹⁸F]FB-sulfo-DBCO. In head-to-head comparisons, Staphylococcus aureus cultures pretreated with 3-azido-D-alanine exhibited approximately 7-fold greater [¹⁸F]FB-sulfo-DBCO incorporation than control cultures incubated with native D-alanine, as quantified by gamma counting [1]. The azide-modified D-amino acid was specifically incorporated into nascent peptidoglycan muropeptides, providing a covalent, bioorthogonal attachment point inaccessible to the natural substrate. The radiotracer was synthesized in high radiochemical yield and purity via N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), and its biodistribution was assessed in healthy mice to establish baseline pharmacokinetics for future in vivo infection imaging [1].

Bioorthogonal chemistry Peptidoglycan labeling PET imaging Click chemistry SPAAC

CHA Salt Form Provides Enhanced Organic-Solvent Solubility vs. Free-Base and HCl Salt Forms for Anhydrous Synthetic Workflows

The cyclohexylammonium (CHA) salt form of D-azidoalanine is deliberately selected to improve solubility in organic solvents commonly used in peptide coupling and click chemistry, including dimethylformamide (DMF) and dichloromethane (DCM). The free base 3-azido-D-alanine (CAS 105928-88-9, MW 130.11) exists as a zwitterion with limited solubility in non-aqueous media, while the hydrochloride salt (CAS 1379690-01-3, MW ~166.5) offers improved aqueous solubility but remains suboptimal for anhydrous solid-phase peptide synthesis (SPPS) conditions . The CHA counterion (cyclohexylamine, conjugate acid pKₐ ~10.6) stabilizes the carboxylate anion and increases the compound's lipophilic character, facilitating dissolution in the aprotic solvents essential for Fmoc-chemistry-based SPPS and anhydrous CuAAC/SPAAC reactions [1]. This salt-form choice mirrors established practice in peptide chemistry, where CHA salts of protected amino acids are routinely used to enhance crystallinity and organic-solvent compatibility during building-block preparation [1].

Solubility Salt selection Solid-phase peptide synthesis Organic synthesis Formulation

Concentration-Dependent Metabolic Incorporation Window in Magnetotactic Bacteria: 0.005–0.060 mM 3-Azido-D-Alanine Enables Azide Installation Without Compromising Cellular Magnetic Function

Soto et al. (2023) systematically evaluated the incorporation of 3-azido-D-alanine into the peptidoglycan of Magnetospirillum gryphiswaldense (MSR-1) across three concentrations: 0.005 mM, 0.060 mM, and 0.100 mM [1]. At the lowest tested concentration (0.005 mM), azide groups were successfully installed onto the bacterial surface while preserving magnetosome chain integrity and population magnetic response (Cmag). At 0.060 mM, azide incorporation remained effective but began to affect magnetic properties. At 0.100 mM, transmission electron microscopy revealed fewer intact magnetosome chains, Cmag measurements showed a significant decline in magnetic signal, and optical microscopy revealed enlarged, non-dividing cells indicative of physiological stress [1]. This defines an operational incorporation window of 0.005–0.060 mM within which the azide handle is presented without unacceptable cytotoxicity or loss of magnetotactic function—a critical parameter for biohybrid and theranostic applications that is not provided by alternative azido-amino acid probes such as L-azidohomoalanine, which lacks the D-alanine-specific peptidoglycan incorporation pathway [1][2].

Metabolic labeling Magnetotactic bacteria Concentration optimization Biohybrid materials Single-cell tagging

D-Azidoalanine CHA Salt – High-Confidence Research & Industrial Application Scenarios Based on Quantitative Evidence


Live-Cell Bacterial Peptidoglycan Metabolic Labeling for Fluorescence and PET Imaging

D-Azidoalanine CHA salt supplies the active (R)-2-azidopropanoate moiety for metabolic incorporation into bacterial peptidoglycan, where it serves as a bioorthogonal azide handle for downstream SPAAC or CuAAC ligation with fluorophores or radiotracers. The 7-fold signal enhancement over native D-alanine demonstrated by Alanizi et al. (2024) in S. aureus, combined with the D-enantiomer's very low mutagenicity relative to L-azidoalanine (Owais et al., 1986; Mangold et al., 1986), makes this the stereo-chemically appropriate building block for live-cell imaging protocols where genotoxic background from the L-isomer is unacceptable [1][2].

Solid-Phase Synthesis of Azide-Functionalized Peptides via Fmoc Chemistry

The CHA salt form's enhanced solubility in DMF and DCM, inferred from the established behavior of cyclohexylammonium amino acid salts in peptide synthesis workflows (Pícha et al., 2017), positions D-azidoalanine CHA salt as the preferred physical form for direct use in automated Fmoc-SPPS. Unlike the free base or HCl salt, the CHA salt dissolves readily in the anhydrous coupling solvents required for efficient amino acid activation and on-resin coupling, eliminating the need for pre-dissolution in aqueous buffers or in situ counterion exchange [3]. The D-configuration further confers resistance to proteolytic degradation in the resulting azidopeptides, a property exploited in the development of stable peptide-based imaging agents.

Construction of Magnetotactic Bacterial Biohybrids with Controlled Azide Surface Density

For research groups engineering magnetotactic bacteria as biohybrid microrobots or theranostic carriers, D-azidoalanine CHA salt enables metabolic installation of surface azide groups at precisely controlled densities. The concentration window of 0.005–0.060 mM defined by Soto et al. (2023) for MSR-1 provides a validated protocol that preserves magnetic function while installing sufficient azide handles for cargo attachment via SPAAC [4]. This scenario is unique to the D-alanine scaffold, as L-azidohomoalanine and other L-amino acid azide reporters are not substrates for the peptidoglycan transpeptidase machinery and cannot achieve equivalent cell-surface presentation in Gram-negative bacteria.

D-Amino Acid Oxidase (DAAO) Activity Assays Requiring a Non-Mutagenic D-Amino Acid Substrate

D-Azidoalanine CHA salt serves as a D-amino acid oxidase (DAAO) substrate for enzyme activity assays where the azide modification provides a spectroscopic or chemical handle for detection while the D-configuration ensures enzyme recognition . The very low mutagenicity of the D-enantiomer (Owais et al., 1986) is a practical advantage in laboratory handling compared to L-azidoalanine, which carries significant genotoxic hazard and requires more stringent safety controls during routine assay preparation [2].

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